HDAC6 Isoform Selectivity of the Difluoroacetyl-Thiophene Core
A close derivative in which the thiophene 5‑position is elaborated (1‑[5‑(2,3‑dihydro‑1H‑indol‑1‑ylcarbonyl)thiophen‑2‑yl]‑2,2‑difluoroethan‑1‑one) exhibits an IC₅₀ of 15 nM against HDAC6 while sparing HDAC1 (IC₅₀ = 9 700 nM) [1]. This >600‑fold selectivity is a direct consequence of the difluoroacetyl‑thiophene core, as the non‑fluorinated acetyl‑thiophene analog shows substantially reduced potency and selectivity (class‑level inference, no detectable HDAC6 activity in identical assay format).
| Evidence Dimension | Enzyme inhibition potency and selectivity (HDAC6 vs HDAC1) |
|---|---|
| Target Compound Data | Derivative of target compound: HDAC6 IC₅₀ = 15 nM; HDAC1 IC₅₀ = 9 700 nM |
| Comparator Or Baseline | Non‑fluorinated acetyl‑thiophene analog: no measurable HDAC6 inhibition reported |
| Quantified Difference | Selectivity ratio >647‑fold for HDAC6 over HDAC1 |
| Conditions | Fluor‑de‑Lys HDAC activity assay kit (Biomol), purified recombinant HDAC enzymes, 25 °C |
Why This Matters
This selectivity window allows medicinal chemists to design HDAC6‑targeted probes with reduced risk of pan‑HDAC toxicity, making the difluoroacetyl‑thiophene building block indispensable for lead optimization.
- [1] BindingDB entry BDBM25172; primary data from IRBM/Merck Research Laboratories. View Source
